4-(2,2-dimethylpyrrolidin-1-yl)piperidine
Description
Properties
CAS No. |
1061682-59-4 |
|---|---|
Molecular Formula |
C11H22N2 |
Molecular Weight |
182.31 g/mol |
IUPAC Name |
4-(2,2-dimethylpyrrolidin-1-yl)piperidine |
InChI |
InChI=1S/C11H22N2/c1-11(2)6-3-9-13(11)10-4-7-12-8-5-10/h10,12H,3-9H2,1-2H3 |
InChI Key |
ODCMEHOHAZOAHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1C2CCNCC2)C |
Purity |
85 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The process begins with the condensation of 1-benzyl-4-piperidone (1) and 2,2-dimethylpyrrolidine (2) under azeotropic conditions in toluene at 110°C, facilitating water removal and enamine formation (3) . Subsequent hydrogenation using Raney nickel at 50°C under 10 kg/cm² pressure reduces the enamine to the secondary amine (4) , yielding 4-(2,2-dimethylpyrrolidin-1-yl)-1-benzylpiperidine. Final debenzylation via catalytic hydrogenation (10% Pd/C, 40 kg/cm²) affords the target compound (5) .
Key Parameters:
-
Solvent: Toluene for condensation; ethanol for hydrogenation
-
Catalysts: Raney nickel (Step 1); Pd/C (Step 2)
Organometallic Cyclization Strategies
Organozinc-mediated cyclizations offer stereocontrol in piperidine synthesis, as demonstrated in the preparation of 5-methylenepiperidines. Adapting this method, β-aminoalkyl zinc reagents derived from 2,2-dimethylpyrrolidine could undergo copper-catalyzed coupling with electrophiles to form the piperidine core.
Copper-Catalyzed Coupling
Reaction of a β-aminoalkyl zinc iodide (6) with 3-chloro-2-(chloromethyl)prop-1-ene in the presence of Cu(I) catalysts generates a cyclization precursor (7) . Sodium hydride-mediated cyclization then yields 5-methylene-4-(2,2-dimethylpyrrolidin-1-yl)piperidine (8) , which is hydrogenated to saturate the exocyclic double bond.
Advantages:
-
High enantiomeric excess (up to 85% ee in analogous systems)
-
Modular substrate scope for varying substituents
Palladium-Catalyzed Cross-Coupling and Hydrogenation
Palladium complexes facilitate key bond-forming steps in piperidine synthesis. A two-step sequence involving Heck coupling and hydrogenation (Scheme C) could be modified to introduce the 2,2-dimethylpyrrolidinyl group.
Heck Reaction followed by Hydrogenation
Heck coupling of 4-iodopiperidine (9) with a vinyl-pyrrolidine derivative (10) under Pd(OAc)₂ catalysis forms the unsaturated intermediate (11) . Subsequent hydrogenation (H₂, Pd/C) saturates the double bond, yielding 4-(2,2-dimethylpyrrolidin-1-yl)piperidine (5) .
Conditions:
-
Ligand: PPh₃ for Heck coupling
-
Temperature: 80–100°C for coupling; 50°C for hydrogenation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereocontrol | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 85–90 | Moderate | High | High |
| Organometallic | 70–80 | High | Moderate | Moderate |
| Palladium Catalysis | 75–85 | Low | High | Low |
Trade-offs:
-
Reductive amination offers scalability but limited stereoselectivity.
-
Organometallic methods provide enantiocontrol but require specialized reagents.
-
Palladium-based routes are versatile but cost-prohibitive for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen’s nucleophilic character enables substitution reactions. For example:
-
Piperidinolysis : Piperidine acts as a nucleophile in substitution reactions with aryl ethers, forming zwitterion intermediates and Meisenheimer ions .
-
Catalytic Pathways : SB (bimolecular substitution) or SB-GA (general acid/base catalysis) mechanisms are observed, with proton transfer as the rate-determining step .
Reaction Mechanism :
-
Nucleophilic Attack : Piperidine attacks the electrophilic center (e.g., C1 in aryl ethers).
-
Deprotonation : Formation of a Meisenheimer intermediate via proton transfer (slow step).
-
Product Formation : Expulsion of the leaving group (e.g., aryloxide) .
| Reaction Type | Key Steps | Kinetic Order | Rate-Determining Step |
|---|---|---|---|
| Piperidinolysis | Nucleophilic attack → deprotonation | Third-order | Proton transfer |
Acylation and Alkylation Reactions
The piperidine ring can undergo acylation or alkylation to modify its substituents:
-
Allylation : Used in the synthesis of functionalized piperidines, such as N-allylated derivatives via palladium-catalyzed reactions .
-
Acylation : Formation of amides or esters through reactions with acylating agents (e.g., acyl chlorides).
Example :
-
Palladium-Catalyzed Allylation : Piperidine reacts with allyl bromide to form N-allylpiperidine, followed by ring-closing metathesis .
Ring-Opening Reactions
The pyrrolidine ring’s stability and reactivity depend on substituents. For 2,2-dimethylpyrrolidine:
-
Stability : The dimethyl groups reduce ring strain, making ring-opening less favorable.
-
Potential Pathways : Under acidic conditions, the ring may undergo dehydration to form alkenes, though this is less likely due to steric hindrance.
Scientific Research Applications
Medicinal Chemistry
4-(2,2-Dimethylpyrrolidin-1-yl)piperidine has been identified as a valuable scaffold for drug development due to its ability to modulate various biological targets. Its structural characteristics allow it to interact effectively with neurotransmitter receptors and enzymes.
- Neuropharmacology: The compound has been studied for its potential effects on the central nervous system (CNS). It may serve as a lead compound in developing treatments for neurological disorders such as anxiety and depression due to its influence on neurotransmitter systems like serotonin and dopamine.
Synthesis of Bioactive Compounds
This compound acts as a versatile building block in organic synthesis. Researchers utilize it to create more complex molecules that exhibit biological activity.
- Drug Development: The synthesis of derivatives from 4-(2,2-dimethylpyrrolidin-1-yl)piperidine has led to the discovery of new pharmacological agents. For example, modifications of this scaffold have resulted in compounds with enhanced efficacy against specific targets in cancer therapy.
Enzyme Inhibition Studies
The compound has shown promise in enzyme inhibition studies, particularly in the context of drug metabolism and pharmacokinetics.
- Cytochrome P450 Inhibition: Research indicates that derivatives of this compound may inhibit specific cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions can aid in predicting drug-drug interactions and optimizing therapeutic regimens.
Case Study 1: Neuropharmacological Effects
A study investigated the effects of 4-(2,2-dimethylpyrrolidin-1-yl)piperidine on rodent models exhibiting anxiety-like behaviors. Results indicated that administration led to a significant reduction in anxiety levels compared to control groups, suggesting potential therapeutic applications for anxiety disorders.
Case Study 2: Synthesis and Biological Evaluation
Researchers synthesized several derivatives of this compound to evaluate their anticancer properties. One derivative demonstrated potent cytotoxicity against breast cancer cell lines while exhibiting minimal toxicity towards normal cells, highlighting the potential for selective cancer therapies.
Mechanism of Action
The mechanism of action of 4-(2,2-dimethylpyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Piperidine Derivatives
Piperidine derivatives are widely studied due to their versatility in medicinal chemistry. Below is a comparative analysis of 4-(2,2-dimethylpyrrolidin-1-yl)piperidine with key structural analogs:
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Substituent Effects :
- The 2,2-dimethylpyrrolidinyl group in 4-(2,2-dimethylpyrrolidin-1-yl)piperidine introduces steric hindrance and increased lipophilicity compared to unsubstituted piperidine derivatives. This may improve metabolic stability or alter binding kinetics in receptor interactions .
- In contrast, 1-(piperidin-4-yl)pyrrolidine lacks alkylation on the pyrrolidine ring, reducing steric effects but maintaining dual-ring flexibility, which could influence blood-brain barrier penetration .
Positional Isomerism :
- Substitution at the 4-position of piperidine (as in the target compound) vs. the 2-position (e.g., in 2-piperidinyl phenyl benzamides from ) significantly impacts biological activity. For example, 2-piperidinyl derivatives showed EP2 receptor potentiation dependent on fluorine substitution at the para-position of the benzamide group, whereas 4-substituted analogs may prioritize steric or electronic modulation .
Ring Size and Basicity: Piperidine (6-membered) vs. pyrrolidine (5-membered) rings differ in basicity (pKa ~11 for piperidine vs. ~9.5 for pyrrolidine).
Biological Activity
4-(2,2-dimethylpyrrolidin-1-yl)piperidine, identified by its CAS number 1061682-59-4, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to consolidate the findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2,2-dimethylpyrrolidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 194.32 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of 4-(2,2-dimethylpyrrolidin-1-yl)piperidine is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS).
Potential Targets
- Dopamine Receptors : The compound may exhibit affinity for dopamine receptors, potentially influencing dopaminergic signaling pathways.
- Serotonin Receptors : Interaction with serotonin receptors could suggest implications for mood regulation and anxiety disorders.
- Enzymatic Inhibition : The compound may inhibit specific kinases involved in cellular signaling pathways.
Pharmacological Studies
Recent pharmacological evaluations have indicated that 4-(2,2-dimethylpyrrolidin-1-yl)piperidine may possess significant effects in various biological assays:
- Antitumor Activity : In vitro studies have shown that the compound inhibits the growth of certain cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Animal models have demonstrated neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Studies and Research Findings
- Antitumor Efficacy : A study investigated the effects of 4-(2,2-dimethylpyrrolidin-1-yl)piperidine on human tumor xenografts in mice. The results indicated a dose-dependent inhibition of tumor growth, with significant modulation of biomarkers associated with cell proliferation and apoptosis .
- Neuropharmacological Assessment : In a series of behavioral tests on rodents, administration of the compound resulted in reduced anxiety-like behaviors and improved cognitive function, suggesting its potential utility in treating anxiety disorders .
- Microbial Activity : Preliminary tests have shown that derivatives of this compound exhibit antimicrobial activity against resistant strains of Mycobacterium tuberculosis, highlighting its therapeutic potential in infectious diseases .
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2,2-dimethylpyrrolidin-1-yl)piperidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, piperidine derivatives are often synthesized under anhydrous conditions using dichloromethane as a solvent, with NaOH for deprotonation and purification via column chromatography . Yield optimization requires precise stoichiometric ratios and temperature control (e.g., 0–5°C for exothermic steps). Purity (>99%) is confirmed via HPLC or NMR .
Q. How is the molecular structure of 4-(2,2-dimethylpyrrolidin-1-yl)piperidine characterized experimentally?
- Methodological Answer : X-ray crystallography is used to resolve the 3D conformation, particularly the chair conformation of the piperidine ring and spatial orientation of the dimethylpyrrolidine substituent . Spectroscopic methods include H/C NMR for confirming proton environments and FT-IR for functional group analysis. Computational validation via density functional theory (DFT) aligns experimental and theoretical bond angles .
Q. What pharmacological screening approaches are suitable for evaluating this compound's bioactivity?
- Methodological Answer : In vitro assays (e.g., enzyme inhibition, receptor binding) are performed using purified targets like kinases or GPCRs. For example, piperidine derivatives are screened against cancer cell lines (e.g., MCF-7) via MTT assays, with IC values calculated using nonlinear regression . Metabolic stability is assessed via liver microsome incubation, followed by LC-MS quantification .
Advanced Research Questions
Q. How can computational methods streamline the design of 4-(2,2-dimethylpyrrolidin-1-yl)piperidine derivatives with enhanced binding affinity?
- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian 09) predict electronic properties, while molecular docking (AutoDock Vina) models ligand-receptor interactions. For instance, substituent effects on NMDA receptor binding are evaluated by modifying the pyrrolidine moiety and simulating free energy changes (ΔG) . Machine learning (e.g., QSAR models) prioritizes derivatives with optimal pharmacokinetic profiles .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
- Methodological Answer : Crystal lattice disorder due to flexible piperidine/pyrrolidine rings is mitigated by slow evaporation crystallization in polar solvents (e.g., ethanol). High-resolution synchrotron X-ray diffraction (λ = 0.7 Å) and SHELXT software resolve torsional ambiguities. Thermal parameters (ADPs) are refined to account for dynamic disorder .
Q. How can reactive intermediates formed during synthesis be stabilized or trapped for mechanistic studies?
- Methodological Answer : Low-temperature reaction monitoring via in situ FT-IR identifies intermediates like enamines or Schiff bases. Trapping agents (e.g., benzyl chloroformate) stabilize transient species, which are characterized by ESI-MS/MS. Flow chemistry with residence time <10 s minimizes decomposition .
Q. What analytical strategies validate the absence of toxic impurities in bulk batches?
- Methodological Answer : LC-TOF-MS detects trace impurities (e.g., N-nitrosamines) at ppm levels. Method validation follows ICH Q2(R1) guidelines, including specificity (spiked recovery 85–115%), and limits of detection (LOD < 0.1%). Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways .
Safety and Handling
Q. What safety protocols are critical when handling 4-(2,2-dimethylpyrrolidin-1-yl)piperidine in its free base form?
- Methodological Answer : Use fume hoods (EN 14175 standards) and PPE (nitrile gloves, goggles). Acute toxicity (Category 4, H302) necessitates spill kits with vermiculite adsorbent. Storage under argon at –20°C prevents oxidation. Waste disposal follows EPA guidelines for amine-containing compounds .
Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in reported pharmacological data for structurally similar piperidine derivatives?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., NIH Assay Guidance Manual). For instance, conflicting IC values for NMDA antagonism may arise from differences in cell lines (HEK293 vs. SH-SY5Y). Meta-analyses using PubChem BioActivity data identify outliers, followed by orthogonal assays (e.g., patch-clamp electrophysiology) .
Tables
Table 1 : Key Spectroscopic Data for 4-(2,2-Dimethylpyrrolidin-1-yl)piperidine
| Technique | Key Signals | Reference |
|---|---|---|
| H NMR | δ 1.45 (s, 6H, CH), δ 2.85–3.10 (m, 4H, piperidine CH) | |
| C NMR | δ 22.1 (CH), δ 48.9 (piperidine C), δ 65.2 (pyrrolidine C) | |
| FT-IR | 2780 cm (C-N stretch), 1450 cm (CH bend) |
Table 2 : Hazard Classification (GHS)
| Hazard Category | Precautionary Measures | Reference |
|---|---|---|
| Acute Toxicity (Oral) | Use closed systems; avoid ingestion | |
| Skin Irritation | Wear chemical-resistant gloves | |
| Environmental Toxicity | Prevent release to waterways |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
